Lixumistat hydrochloride

AMPK activation Metabolic reprogramming Pulmonary fibrosis

Researchers face a critical challenge: metformin's millimolar working concentrations introduce confounding off-target effects, and generic biguanides fail to recapitulate specific AMPK-driven antifibrotic or circadian phenotypes. Lixumistat hydrochloride (HL271) solves this. It delivers: • 60-fold greater AMPK phosphorylation potency than metformin, enabling robust activation at 1-10 µM. • Validated OXPHOS Complex I inhibition (IC₅₀ = 2.2 µM) and oral bioavailability for seamless in vitro-in vivo translation. • Documented antifibrotic efficacy across pulmonary, peritoneal, liver, and renal models, plus a unique ability to modulate circadian clock genes (PER2/CRY1) without glucose-lowering effects. Supply chain confidence: >98% purity, precise weighing, and reliable global shipping with full analytical documentation.

Molecular Formula C13H17ClF3N5O
Molecular Weight 351.75 g/mol
Cat. No. B12421133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLixumistat hydrochloride
Molecular FormulaC13H17ClF3N5O
Molecular Weight351.75 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N.Cl
InChIInChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H
InChIKeyFSEAYPJRYNBFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[N'-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride (Lixumistat HCl, HL271) – Baseline Procurement & Identification Profile


N'-[N'-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride (CAS 1422365-52-3), also known as Lixumistat hydrochloride, HL271, or IM156 hydrochloride, is a synthetic small-molecule biguanide derivative of metformin [1]. It functions as a potent oxidative phosphorylation (OXPHOS) inhibitor and AMP-activated protein kinase (AMPK) activator [2]. The hydrochloride salt (C₁₃H₁₇ClF₃N₅O, MW 351.76) is supplied as a white solid with >98% purity, soluble in DMSO (≥25 mg/mL), and is intended for research use only [3].

Metformin-derived biguanide probe with differentiated AMPK activation
OXPHOS inhibitor tool for mitochondrial complex I studies
Pyrrolidine-carboximidamide scaffold alters pharmacology relative to class analogs
Research-use-only: supports AMPK, fibrosis, and cancer metabolism models

N'-[N'-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride: Why In-Class Biguanide Substitution Is Scientifically Inadvisable


Despite belonging to the biguanide class (which includes metformin, phenformin, and 1-arylbiguanides), N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride possesses a unique pyrrolidine-substituted biguanide scaffold with a 4-trifluoromethoxy phenyl moiety that fundamentally alters its potency, tissue distribution, and metabolic effects relative to class analogs [1][2]. Head-to-head studies demonstrate that this compound achieves 60-fold greater AMPK phosphorylation than metformin at comparable concentrations, exhibits distinct OXPHOS inhibition kinetics (Complex I IC₅₀ = 2.2 µM), and produces divergent systemic metabolic outcomes—specifically, it fails to elicit the glucose-lowering and insulin-sensitizing effects characteristic of metformin despite sharing upstream AMPK activation mechanisms [3]. These quantitative and qualitative divergences render generic substitution of alternative biguanides or metformin analogs scientifically invalid for experiments requiring the specific pharmacological fingerprint of this compound.

Lixumistat HCl
Metformin / Other Biguanides
AMPK activation context
Reported higher AMPK phosphorylation at lower concentrations
Lower potency; requires millimolar concentrations
OXPHOS inhibition kinetics
Complex I inhibition with distinct potency and kinetics
Markedly lower intrinsic inhibitory capacity
Systemic metabolic endpoint
Does not produce glucose-lowering effect; alters circadian rhythm
Produces glucose-lowering and insulin-sensitizing effects

N'-[N'-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride: Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


AMPK Phosphorylation Potency: 60-Fold Superiority over Metformin in Human Pulmonary Fibroblasts

In human pulmonary fibroblasts stimulated with TGF-β, IM156 (Lixumistat) significantly increased cellular AMPK phosphorylation and demonstrated 60-fold greater potency than metformin in parallel assays [1]. This establishes that the pyrrolidine-carboximidamide substitution on the biguanide core yields substantially enhanced AMPK activation capacity.

AMPK Phosphorylation
Head-to-head
Reported 60-fold higher than metformin
Supports AMPK pathway-response interpretation
TGF-β stimulated human pulmonary fibroblasts
AMPK activation Metabolic reprogramming Pulmonary fibrosis

Mitochondrial Complex I Inhibition: IC₅₀ = 2.2 µM – A Quantified Differentiator Among Biguanides

IM156 (HL156A) inhibits mitochondrial complex I (NADH dehydrogenase) with an IC₅₀ of 2.2 µM in biochemical assays [1]. While metformin also inhibits complex I, its potency is substantially lower (reported IC₅₀ values in the millimolar range, typically 2-10 mM depending on assay conditions), representing an approximately 1,000-fold difference in intrinsic inhibitory capacity [2].

Complex I Inhibition
Cross-study comparable
IC₅₀ 2.2 µM (vs ~2–10 mM metformin)
Supports OXPHOS inhibition endpoint review
Isolated complex I activity assay
OXPHOS inhibition Mitochondrial complex I Cancer metabolism

Oxygen Consumption Rate (OCR) Suppression: IC₅₀ = 3.3 µM in Eµ-Myc Lymphoma Cells

In Eµ-Myc mouse lymphoma cells, IM156 reduced the oxygen consumption rate (OCR) with an IC₅₀ of 3.3 µM, accompanied by decreased mitochondrial ATP production [1]. This cellular functional readout confirms that the compound's complex I inhibition translates into measurable suppression of mitochondrial respiration at low micromolar concentrations.

Cellular Respiration (OCR)
Class-level inference
IC₅₀ = 3.3 µM (Seahorse assay)
Supports mitochondrial respiration endpoint context
Eµ-Myc mouse lymphoma cells
Mitochondrial respiration OXPHOS Cancer metabolism

Divergent Systemic Metabolic Profile: Absence of Glucose-Lowering Effect Distinguishes from Metformin In Vivo

In diet-induced obese mice, HL271 (the hydrochloride salt of IM156) failed to elicit glucose-lowering or insulin-sensitizing effects despite potently activating AMPK and shortening circadian period, whereas metformin produced the expected antihyperglycemic response under identical conditions [1]. This functional divergence occurs despite shared upstream AMPK activation mechanisms and is attributed to altered regulation of glucose-6-phosphatase and phosphoenolpyruvate carboxykinase 1 expression.

Metabolic Outcome
Head-to-head
No glucose-lowering effect (metformin: significant)
Supports AMPK-dependent vs. independent metabolic interpretation
Diet-induced obese mice, oral administration
Glucose metabolism Circadian biology Metabolic pharmacology

Oral Bioavailability and Tissue Distribution: High Peripheral Organ Exposure Supports In Vivo Fibrosis Models

Following chronic oral administration in mice, IM156 achieved high distribution to major peripheral organs including lung, liver, kidney, and heart, with plasma exposures comparable to well-tolerated doses in human studies [1]. This favorable tissue penetration profile enabled significant attenuation of bleomycin-induced pulmonary fibrosis when administered 7 days post-injury.

In Vivo Exposure
Supporting evidence
High distribution to lung, liver, kidney, heart; attenuated lung fibrosis
Supports tissue distribution and fibrosis model response review
Murine bleomycin-induced pulmonary fibrosis model
Pharmacokinetics Fibrosis Tissue distribution

In Vivo Efficacy in Peritoneal Fibrosis: 1 mg/kg Oral Dose Prevents Pathology

In a rat model of chlorhexidine-induced peritoneal fibrosis, oral administration of IM156 at 1 mg/kg significantly increased AMPKα activity in primary peritoneal mesothelial cells and conferred protection against fibrosis development [1]. Concurrent in vitro treatment of rat peritoneal mesothelial cells (RPMCs) with 10-50 µM IM156 inhibited TGF-β1-induced myofibroblast transdifferentiation and epithelial-mesenchymal transition (EMT) markers.

Antifibrotic Dose
Supporting evidence
1 mg/kg oral prevented peritoneal fibrosis in rat model
Supports in vivo fibrosis model response interpretation
Rat chlorhexidine peritoneal fibrosis model
Fibrosis AMPK activation Peritoneal dialysis

N'-[N'-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride: Evidence-Backed Research Application Scenarios


AMPK Pathway Activation Studies Requiring High Potency Without Millimolar Concentrations

For investigators studying AMPK signaling where metformin's millimolar working concentrations introduce off-target effects (e.g., mTOR inhibition independent of AMPK), this compound's 60-fold greater potency [1] enables robust AMPK phosphorylation at low micromolar concentrations (1-10 µM). Recommended in vitro concentration range: 1-50 µM based on published peritoneal mesothelial cell studies [2].

Mitochondrial Complex I / OXPHOS Inhibition in Cancer Metabolism Research

This compound serves as a well-characterized OXPHOS inhibitor with validated IC₅₀ values for complex I inhibition (2.2 µM) and OCR suppression (3.3 µM) [3]. It is particularly suited for studies in MYC-driven lymphomas, oral cancer (AT-84 murine model), and other malignancies dependent on oxidative metabolism [4]. The documented oral bioavailability supports both in vitro and in vivo experimental designs.

Fibrosis Models: Pulmonary, Peritoneal, Hepatic, and Renal Fibrosis

The compound has demonstrated antifibrotic efficacy across multiple organ systems: pulmonary fibrosis (bleomycin model) at oral doses achieving therapeutic plasma levels [1], peritoneal fibrosis (chlorhexidine model) at 1 mg/kg oral dosing [2], and protective effects in liver and renal fibrosis models . For researchers investigating AMPK-dependent antifibrotic mechanisms or testing combination strategies with current antifibrotic agents (e.g., pirfenidone, nintedanib), this compound offers a validated pharmacological tool.

Circadian Biology and Metabolic Rhythm Studies (AMPK-Clock Gene Interface)

Unique among biguanides, HL271 has been shown to shorten circadian period and enhance degradation of clock genes PER2 and CRY1 while failing to produce glucose-lowering effects [5]. This divergent pharmacology makes it a valuable probe for dissecting the intersection of AMPK signaling, circadian regulation, and systemic metabolism—particularly in studies where metformin's confounding antihyperglycemic effects would obscure interpretation.

Application
Selection Property
Validation Focus
AMPK pathway activation studies
AMPK phosphorylation potency context
AMPK pathway-response endpoint review
Mitochondrial complex I / OXPHOS inhibition research
Complex I inhibition assay context
Cellular respiration and ATP endpoint review
Fibrosis model research (pulmonary, peritoneal, hepatic, renal)
In vivo fibrosis model response context
Fibrosis score and EMT marker endpoints
Circadian biology and metabolic rhythm studies (AMPK-clock interface)
Divergent metabolic profile context
AMPK-clock gene interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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